molecular formula C15H14N4O2S2 B12168439 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide

Cat. No.: B12168439
M. Wt: 346.4 g/mol
InChI Key: FGBZKRZPVRWQHZ-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a thiazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the thiazole ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • 2-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-5-phenylthiazole-4-carboxamide
  • N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide

Comparison: Compared to similar compounds, N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylthiazole-4-carboxamide exhibits unique properties due to the presence of the methoxymethyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct and valuable for specific applications.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-9-16-12(13(22-9)10-6-4-3-5-7-10)14(20)17-15-19-18-11(23-15)8-21-2/h3-7H,8H2,1-2H3,(H,17,19,20)

InChI Key

FGBZKRZPVRWQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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